
N-cyclopropyl-N'-(3-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N'-(3-methylphenyl)thiourea, also known as CCT018159, is a small molecule inhibitor of the protein kinase PAK1. PAK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell motility, proliferation, and survival. The inhibition of PAK1 by CCT018159 has been shown to have potential therapeutic applications in cancer and other diseases.
Mechanism of Action
N-cyclopropyl-N'-(3-methylphenyl)thiourea inhibits PAK1 by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates. PAK1 inhibition by N-cyclopropyl-N'-(3-methylphenyl)thiourea has been shown to affect various cellular processes, including cell cycle progression, cell migration, and invasion.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-(3-methylphenyl)thiourea has been shown to have significant effects on various biochemical and physiological processes, including the regulation of cell proliferation, apoptosis, and angiogenesis. Additionally, N-cyclopropyl-N'-(3-methylphenyl)thiourea has been shown to affect the expression of various genes involved in cancer progression and metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopropyl-N'-(3-methylphenyl)thiourea is its specificity for PAK1, which makes it a valuable tool for studying the role of PAK1 in various cellular processes. However, N-cyclopropyl-N'-(3-methylphenyl)thiourea has some limitations, including its low solubility and poor pharmacokinetic properties, which can limit its use in vivo.
Future Directions
There are several potential future directions for the research on N-cyclopropyl-N'-(3-methylphenyl)thiourea. One area of interest is the development of more potent and selective PAK1 inhibitors with improved pharmacokinetic properties. Additionally, the combination of N-cyclopropyl-N'-(3-methylphenyl)thiourea with other targeted therapies or immunotherapies may have synergistic effects in the treatment of cancer. Finally, the role of PAK1 in other diseases, such as neurological disorders, may also be an area of future research.
Synthesis Methods
The synthesis of N-cyclopropyl-N'-(3-methylphenyl)thiourea involves several steps, including the reaction of 3-methylbenzylamine with carbon disulfide to form the corresponding thiourea, which is then cyclized to form the cyclopropyl derivative. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Scientific Research Applications
N-cyclopropyl-N'-(3-methylphenyl)thiourea has been extensively studied in various preclinical models of cancer, including breast, prostate, and pancreatic cancer. In these models, N-cyclopropyl-N'-(3-methylphenyl)thiourea has been shown to inhibit the growth and metastasis of cancer cells by blocking PAK1-mediated signaling pathways. Additionally, N-cyclopropyl-N'-(3-methylphenyl)thiourea has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
properties
IUPAC Name |
1-cyclopropyl-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-8-3-2-4-10(7-8)13-11(14)12-9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBPTMRJSCLQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

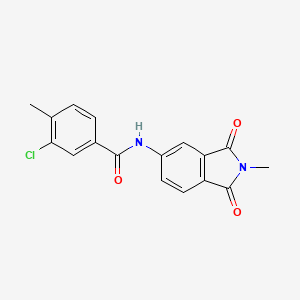
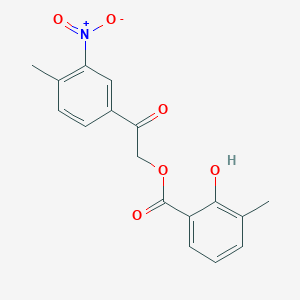
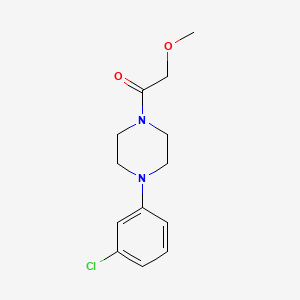
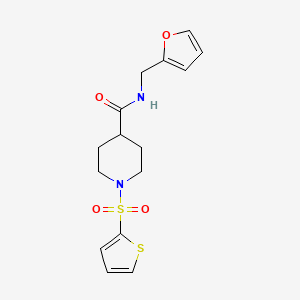
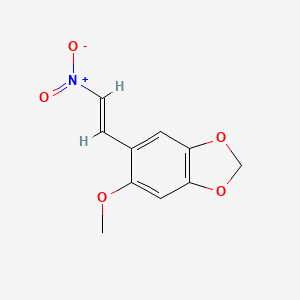
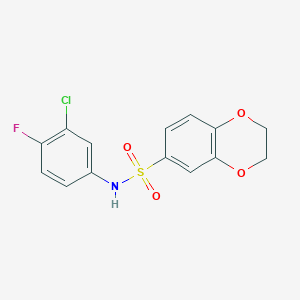

![dimethyl 5-{[(tert-butylamino)carbonothioyl]amino}isophthalate](/img/structure/B5819707.png)

![2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid](/img/structure/B5819737.png)
![N,N-dimethyl-N'-[2-(4-morpholinyl)-2-oxoethyl]-N'-phenylsulfamide](/img/structure/B5819740.png)
![5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid](/img/structure/B5819748.png)
![N-(3,4-dimethoxybenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5819750.png)
![N-{3-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide](/img/structure/B5819764.png)